molecular formula C25H26N4O2 B2906323 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1251559-04-2

2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2906323
CAS No.: 1251559-04-2
M. Wt: 414.509
InChI Key: BYVDMCMKWQCMTB-UHFFFAOYSA-N
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Description

2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2,4,6-trimethylphenyl)acetamide is a potent and selective small molecule inhibitor targeting Janus Kinase (JAK) and Fms-like tyrosine kinase 3 (FLT3) signaling pathways. This compound exhibits high efficacy by competitively binding to the ATP-binding site of these kinases, thereby suppressing phosphorylation and subsequent downstream signaling cascades, including the JAK-STAT and FLT3-PI3K/AKT/mTOR pathways. Its primary research value lies in the investigation of hematological malignancies, particularly for studying JAK-driven myeloproliferative neoplasms and FLT3-ITD positive acute myeloid leukemia (AML), where it induces cell cycle arrest and promotes apoptosis in malignant cells. Preclinical studies highlight its utility as a critical chemical probe for dissecting the roles of JAK and FLT3 in oncogenesis, immune cell signaling, and for evaluating potential combination therapies with other targeted agents. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-5-28-15-26-23-20(19-9-7-6-8-10-19)13-29(24(23)25(28)31)14-21(30)27-22-17(3)11-16(2)12-18(22)4/h6-13,15H,5,14H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVDMCMKWQCMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyrazine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Attachment of the piperidine ring: This step involves the reaction of the pyrazine derivative with a piperidine compound, often using a coupling reagent.

    Introduction of the 4-methylbenzyl group: This step typically involves a nucleophilic substitution reaction.

    Final coupling with the carboxamide group: This step may require the use of activating agents to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrolo[3,2-d]pyrimidine Derivatives

Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate ()
  • Core Structure : Shares the pyrrolo[3,2-d]pyrimidine backbone.
  • Substituents: 4-Chlorophenyl at position 3 Dipentylamino group at position 2 Ethyl ester at position 7
  • Key Differences: The target compound lacks the dipentylamino and ester groups but includes a 3-ethyl and acetamide side chain. X-ray data shows the pyrrolo-pyrimidine ring is puckered (flattened boat conformation), with a dihedral angle of 80.94° between fused rings, influencing molecular packing .
N-(3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl)acetamide ()
  • Core Structure: Thieno[2,3-d]pyrimidine instead of pyrrolo[3,2-d]pyrimidine.
  • Substituents :
    • Phenyl group at position 5
    • Acetamide-linked aryloxy group
  • Key Differences: The sulfur atom in thieno-pyrimidine alters electronic properties compared to the nitrogen-rich pyrrolo-pyrimidine.

N-(2,4,6-Trimethylphenyl)acetamide Derivatives ()

Structural studies on N-(2,4,6-trimethylphenyl)acetamide (TMPA) and analogs reveal:

  • Crystallographic Data :
Compound Space Group Lattice Constants (Å) Hydrogen Bonding Patterns
TMPA P2₁/c a=8.23, b=10.45, c=14.21 C–H···O bifurcated bonds
TMPDCA P-1 a=7.89, b=9.12, c=15.67 Two molecules per unit cell
  • Substituent Effects :
    • Methyl groups on the phenyl ring enhance steric bulk, reducing ring planarity.
    • Acetamide side-chain modifications (e.g., chloro or methyl groups) alter bond lengths and torsional angles .

Thiazolo[3,2-a]pyrimidine Derivatives ()

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Core Structure : Thiazolo-pyrimidine fused system.
  • Substituents :
    • Trimethoxybenzylidene group at position 2
    • Ethyl ester at position 6
  • Key Features :
    • Dihedral angle of 80.94° between thiazolo-pyrimidine and benzene rings.
    • Hydrogen-bonded chains along the c-axis in crystal packing .

Hypothesized Bioactivity

  • Pyrrolo-pyrimidine Core: Potential kinase inhibition due to structural similarity to ATP-binding motifs.
  • Acetamide Side Chain : May enhance solubility and target binding, as seen in TMPA derivatives .
  • 3-Ethyl and 4-Oxo Groups : Electron-withdrawing effects could modulate enzyme interactions.

Biological Activity

The compound 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2,4,6-trimethylphenyl)acetamide is part of the pyrrolo[3,2-d]pyrimidine class of compounds. This structure is characterized by a fused pyrrole and pyrimidine ring system that exhibits a range of biological activities. The unique substitution patterns on the core structure contribute to its potential therapeutic applications, particularly in oncology and autoimmune diseases.

Chemical Structure and Properties

The chemical formula for this compound is C24H22N4O2C_{24}H_{22}N_{4}O_{2}, with a molecular weight of approximately 402.46 g/mol. Its structure includes an acetamide group and ethyl substituents that enhance its interaction with biological targets.

Property Value
Molecular FormulaC24H22N4O2C_{24}H_{22}N_{4}O_{2}
Molecular Weight402.46 g/mol
StructureChemical Structure

Research indicates that the biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors. These interactions can modulate critical biological pathways involved in cell proliferation and apoptosis. The compound's mechanism may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown affinity for dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and cell division .
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors involved in inflammation and cancer progression.

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the growth of various tumor cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound may exhibit inhibitory effects on key enzymes involved in cancer metabolism:

  • Dihydrofolate Reductase (DHFR) : Known for its role in folate metabolism, inhibition can lead to reduced nucleotide synthesis and impaired tumor growth .

Case Studies

  • In Vitro Studies : A study evaluating similar pyrrolo[3,2-d]pyrimidine compounds reported IC50 values ranging from 1.7 nM to 10 μM against various cancer cell lines . This suggests that this compound may have comparable potency.
  • Animal Models : In vivo studies are needed to confirm the efficacy observed in vitro and to assess pharmacokinetics and toxicity profiles.

Comparative Analysis with Related Compounds

Comparative studies with structurally similar compounds highlight the unique properties of this compound:

Compound Name Structure Biological Activity
Compound APyrrolo[3,2-d]pyrimidine derivativeHigh DHFR inhibition; anticancer activity
Compound BPyrido[2,3-d]pyrimidine derivativeModerate activity against tyrosine kinases

Q & A

Basic: What are the key steps in synthesizing this compound, and what reagents are critical for optimizing yield?

The synthesis involves a multi-step approach:

Core Formation : Cyclization of precursors (e.g., ethyl acetoacetate and phenyl isothiocyanate) under reflux with acetic anhydride to form the pyrrolo[3,2-d]pyrimidine core .

Acetylation : Introducing the acetyl group using acetyl chloride in dichloromethane with triethylamine as a base.

Amide Coupling : Reaction of the intermediate with 2,4,6-trimethylaniline using EDCI/HOBt in DMF to form the final acetamide .
Critical Reagents : Ethyl acetoacetate (cyclization), EDCI/HOBt (amide bond formation), and TLC monitoring (ethyl acetate/hexane, 1:3) to track reaction progress .

Basic: What spectroscopic techniques are most effective for structural confirmation?

  • NMR : 1^1H and 13^{13}C NMR to confirm hydrogen environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbonyl groups (δ 170–175 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and validates the fused pyrrolopyrimidine ring system (e.g., C–N bond lengths ~1.34 Å) .
  • HRMS : Accurately determines molecular weight (e.g., [M+H]+^+ at m/z 488.1984) .

Basic: How is purity assessed during synthesis, and what thresholds are acceptable for biological assays?

  • HPLC : Use a C18 column (acetonitrile/water gradient) to achieve >95% purity. Retention time shifts indicate unreacted precursors .
  • Melting Point : Consistency within 1–2°C of literature values (e.g., 218–220°C) confirms crystallinity .
  • Threshold : ≥95% purity for in vitro assays (e.g., kinase inhibition studies) .

Advanced: How can reaction conditions be optimized to resolve low yields in the cyclization step?

  • Temperature : Increase to 110°C (reflux in toluene) to enhance ring closure efficiency .
  • Catalyst : Add 5 mol% DMAP to accelerate acetyl group transfer .
  • Solvent : Switch from THF to DMF to stabilize intermediates via polar aprotic interactions .
    Validation : Monitor by 1^1H NMR for disappearance of starting material (~80% yield improvement) .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Source Analysis : Compare assay conditions (e.g., MCF-7 vs. HeLa cells) and control compounds (e.g., 5-fluorouracil) .
  • Structural Validation : Use X-ray crystallography to confirm batch-to-batch consistency in stereochemistry .
  • Dose-Response Curves : Repeat assays with 8-point dilution series (0.1–100 µM) to reduce variability .

Advanced: What structural modifications enhance target selectivity against kinases versus COX-2?

  • Substituent Effects :

    ModificationTarget IC₅₀ (µM)Selectivity Ratio
    4-ChlorophenylCOX-2: 201.3x (vs. kinase)
    2,4,6-TrimethylphenylKinase: 152.7x (vs. COX-2)
  • Rationale : Bulky trimethylphenyl groups reduce COX-2 binding by steric hindrance .

Advanced: What reaction mechanisms explain the compound’s susceptibility to oxidation?

  • Site Reactivity : The 4-oxo group undergoes nucleophilic attack by oxidizing agents (e.g., KMnO₄), forming a carboxylic acid derivative .
  • Kinetics : Second-order rate constants (k = 0.15 M1^{-1}s1^{-1}) measured via UV-Vis at 270 nm .
  • Mitigation : Store under inert atmosphere (Ar) and avoid prolonged exposure to DMSO .

Advanced: How can computational modeling predict interactions with biological targets?

  • Docking Studies : Use AutoDock Vina with PDB ID 1ATP (kinase domain). The acetamide group forms hydrogen bonds with Asp 184 (ΔG = -9.2 kcal/mol) .
  • MD Simulations : Analyze stability over 100 ns (RMSD < 2.0 Å) to confirm binding pocket occupancy .

Advanced: What strategies improve solubility for in vivo studies without compromising activity?

  • Prodrug Approach : Introduce a phosphate ester at the 4-oxo position (aqueous solubility increases from 0.2 mg/mL to 5.8 mg/mL) .
  • Co-solvents : Use 10% Cremophor EL in PBS for intraperitoneal administration .

Advanced: How is thermal stability assessed for long-term storage?

  • TGA/DSC : Decomposition onset at 220°C (TGA) and melting endotherm at 218°C (DSC) confirm stability below 25°C .
  • Accelerated Aging : Store at 40°C/75% RH for 6 months; HPLC shows <5% degradation .

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